8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound with a fused imidazole and pyrazine ring structure. The empirical formula is C6H3ClIN3 and the molecular weight is 279.47 g/mol .
Molecular Structure Analysis
The InChI code for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is 1S/C6H3ClIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H . This indicates the presence of chlorine, iodine, and nitrogen atoms in the compound, which contribute to its unique properties.Physical And Chemical Properties Analysis
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is a solid substance with a melting point of 179-183°C .Scientific Research Applications
Antituberculosis Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: Further exploration of substituents at C2 and C6 positions identified a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which showed significantly improved potency against extracellular Mtb .
Organic Synthesis and Drug Development
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
- Methods of Application: The progress made in synthetic methods and the illustration of its reactivity and multifarious biological activity are mainly based on the pattern and position of the substitution .
- Results: This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .
Safety And Hazards
The safety information for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine indicates that it is harmful . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
8-chloro-6-iodoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQDUQFRRRKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-iodoimidazo[1,2-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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